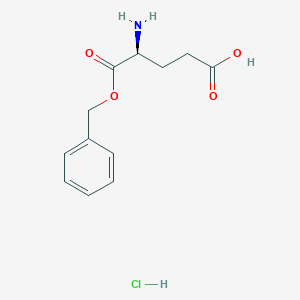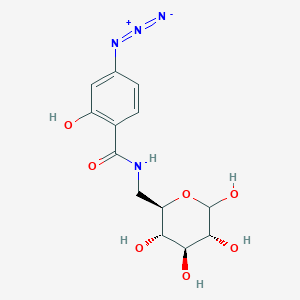
2,8-Dimethylquinoline hydrochloride
描述
2,8-Dimethylquinoline hydrochloride is a chemical compound belonging to the quinoline family, which is characterized by a fused ring structure containing a benzene ring and a pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
生化分析
Biochemical Properties
2,8-Dimethylquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . For instance, it has been observed to interact with cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can result in altered metabolic pathways and changes in gene expression . The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways . For instance, the compound can affect the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . These interactions can influence metabolic flux and metabolite levels, which are important for understanding the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects . Studying the subcellular localization of the compound is important for understanding its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline hydrochloride typically involves the alkylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the quinoline ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be recycled and reused is also common in industrial processes to enhance sustainability .
化学反应分析
Types of Reactions: 2,8-Dimethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl groups into carboxylic acids or aldehydes.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation: Formation of 2,8-dimethylquinoline-4-carboxylic acid.
Reduction: Formation of 2,8-dimethyltetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the substituents introduced.
科学研究应用
2,8-Dimethylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities. It is also studied for its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals. .
作用机制
The mechanism of action of 2,8-Dimethylquinoline hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interact with DNA, leading to changes in cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation. Its ability to form complexes with metal ions also contributes to its biological activity .
相似化合物的比较
Quinoline: The parent compound with a similar ring structure but without the methyl groups.
2-Methylquinoline: A derivative with a single methyl group at the 2-position.
8-Methylquinoline: A derivative with a single methyl group at the 8-position.
Uniqueness: 2,8-Dimethylquinoline hydrochloride is unique due to the presence of two methyl groups at the 2 and 8 positions, which can influence its chemical reactivity and biological activity. The dual methylation can enhance its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .
属性
IUPAC Name |
2,8-dimethylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-4-3-5-10-7-6-9(2)12-11(8)10;/h3-7H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNXFGYTPWEYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677845 | |
| Record name | 2,8-Dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53826-01-0 | |
| Record name | 2,8-Dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dimethylquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)
![[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B1439976.png)


![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)




![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)


![[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1439993.png)

